
(3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of dioxanes, which are known for their stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a phenyl-substituted aldehyde with a suitable diol under acidic conditions to form the dioxane ring. The reaction is followed by methylation and methoxylation steps to introduce the methoxy and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(3S,5R,6R)-3,5,6-Trihydroxy-7-megastigmen-9-one: A sesquiterpenoid with similar stereochemistry.
(3S,5R,6R)-3,5-dihydroxy-6,7-didehydro-5,6-dihydro-12’-apo-beta-caroten-12’-al: A diterpenoid with comparable structural features.
Uniqueness
What sets (3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one apart is its specific combination of methoxy and methyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
403670-51-9 |
|---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(3S,5R,6R)-5,6-dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C14H18O5/c1-13(16-3)14(2,17-4)19-12(15)11(18-13)10-8-6-5-7-9-10/h5-9,11H,1-4H3/t11-,13+,14+/m0/s1 |
InChI Key |
DXWVCWLJMKGPMS-IACUBPJLSA-N |
Isomeric SMILES |
C[C@@]1([C@](OC(=O)[C@@H](O1)C2=CC=CC=C2)(C)OC)OC |
Canonical SMILES |
CC1(C(OC(=O)C(O1)C2=CC=CC=C2)(C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



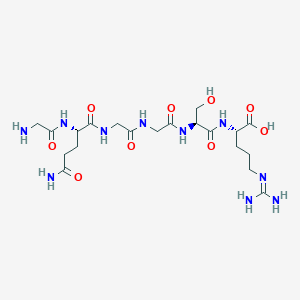

![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)

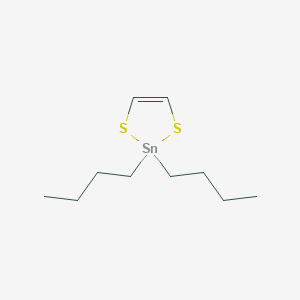
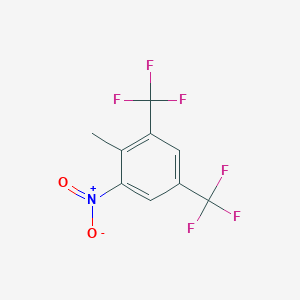
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
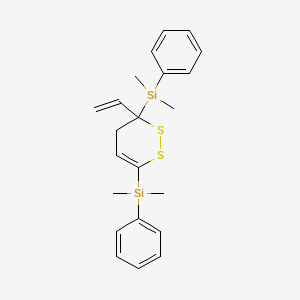
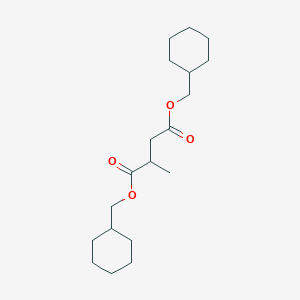
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
![Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester](/img/structure/B14239273.png)


